molecular formula C21H22N4O5S B2731654 Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 899940-07-9

Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No. B2731654
M. Wt: 442.49
InChI Key: JQMSJDUVWYYQDP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Understanding Complex Chemical Applications

Chemical compounds with intricate structures often play significant roles in pharmacology, toxicology, and materials science. Their applications can range from serving as active pharmaceutical ingredients (APIs) to being used in the study of chemical reactions and properties in various research contexts. For example, studies on related compounds such as Ethyl tert-butyl ether (ETBE) and ethyl aminobenzoate (benzocaine) provide insights into their toxicokinetics, therapeutic applications, and potential side effects.

  • Toxicokinetics of ETBE : A study by Nihlen, Löf, and Johanson (1998) explored the uptake and disposition of Ethyl tert-butyl ether (ETBE) in humans. This research is relevant for understanding how volatile organic compounds (VOCs) similar in structure to the specified compound are metabolized and eliminated in the body, shedding light on their safety and environmental impact Nihlen, Löf, & Johanson, 1998.

  • Applications in Anesthesia and Analgesia : Benzocaine, a compound related in functionality (as an ester of aminobenzoic acid), is widely used as a local anesthetic. Research on benzocaine has investigated its efficacy, potential for causing allergic reactions, and the rare but serious risk of methemoglobinemia when used in certain medical procedures Kuschner et al., 2000. Such studies can offer parallels in understanding the safety profile of similarly structured compounds.

  • Pharmacokinetics and Therapeutic Potential : The pharmacokinetics of complex compounds, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for their development into therapeutic agents. For example, the pharmacokinetics of beta-carboline derivatives, as studied by Krause and Dorow (1993), provide insights into the challenges and considerations in developing drugs with complex structures for clinical use Krause & Dorow, 1993.

  • Toxicological Impacts and Safety Assessments : The study of chemicals' potential toxic effects, as seen in research on parabens and their metabolites, is essential for assessing the safety of chemical compounds for human exposure. Zhang et al. (2020) explored the occurrence of parabens and their metabolites in human samples, emphasizing the importance of understanding the health implications of widespread chemical exposure Zhang et al., 2020.

properties

IUPAC Name

ethyl 4-[[2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-5-30-20(28)13-6-8-14(9-7-13)23-15(26)11-31-17-12(2)10-22-18-16(17)19(27)25(4)21(29)24(18)3/h6-10H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSJDUVWYYQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

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